molecular formula C21H22N10O4 B121631 2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 142038-30-0

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No. B121631
M. Wt: 478.5 g/mol
InChI Key: OYDMPQZHCQFIDK-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic amine, specifically 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is one of the most potent and abundant mutagens in the western diet . It is formed during the cooking of protein-rich foods .


Molecular Structure Analysis

The molecular structure of MeIQx involves bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .


Chemical Reactions Analysis

The chemical reactions involving MeIQx primarily involve its bioactivation. This process includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .


Physical And Chemical Properties Analysis

MeIQx is soluble in methanol and dimethyl sulfoxide . It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions protected from light .

Scientific Research Applications

Biological Significance of HAAs

HAAs, including closely related compounds, are formed in meats and other protein-rich foods under high-temperature cooking conditions. Although these compounds are present at trace levels in the human diet, their potent mutagenic activity in laboratory assays raises concerns about their potential health effects. The biological significance of these trace levels, especially in relation to human dietary exposure, remains a critical area of research. Studies indicate that the doses of HAAs used in animal studies far exceed those encountered by humans, highlighting a need for research that accurately reflects human exposure levels (Stavric, 1994).

Quinoxaline Derivatives

Quinoxaline and its derivatives, including quinoxaline-1,4-dioxides, have been explored for various applications due to their structural and electronic properties. These compounds are utilized in dyes, pharmaceuticals, and as corrosion inhibitors, showcasing the versatility of quinoxaline-based structures in scientific research. The synthesis, functionalization, and potential biomedical applications of quinoxaline derivatives are subjects of ongoing research, indicating a broad interest in their chemical and pharmacological properties (Pareek & Kishor, 2015).

Imiquimod and Analogues

Imiquimod, a compound structurally related to the category of imidazoquinolines, acts as an immune response modifier. This class of compounds, including imiquimod and its analogues, has been shown to induce cytokine production and exhibit antiviral, antiproliferative, and antitumor activities. The mechanism of action involves the localized induction of cytokines, highlighting the potential of these compounds in treating various cutaneous diseases and offering insights into their broader immunomodulatory effects (Syed, 2001).

Anticorrosive Properties

Quinoline derivatives have been identified as effective anticorrosive agents, demonstrating the chemical versatility of this class of compounds. The high electron density of quinoline structures, especially when substituted with polar groups, enables strong adsorption and formation of stable complexes with metallic surfaces. This property is leveraged in the development of materials designed to protect against metallic corrosion, further exemplifying the wide-ranging applications of quinoline-based compounds in industrial and materials science (Verma, Quraishi, & Ebenso, 2020).

Safety And Hazards

MeIQx is a food-derived carcinogen found in high-temperature-cooked fish and meats . It is activated to a metabolite that reacts with DNA to form adducts . MeIQx is possibly carcinogenic to humans .

Future Directions

The future directions of research on MeIQx could involve further investigation into its metabolic pathways and the effects of its metabolites. This could provide more insight into its carcinogenic properties and how they might be mitigated .

properties

IUPAC Name

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDMPQZHCQFIDK-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931314
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

CAS RN

142038-30-0
Record name Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.